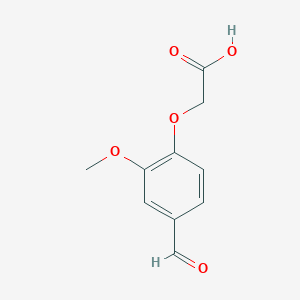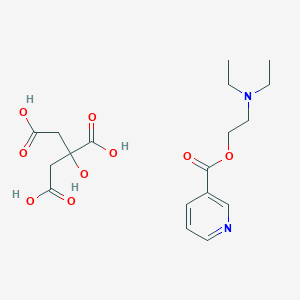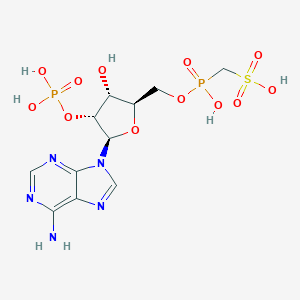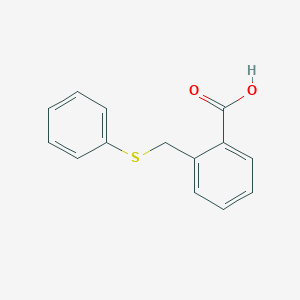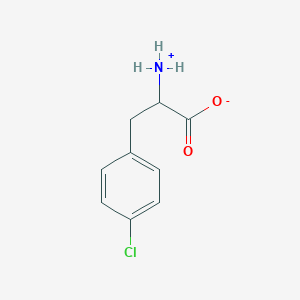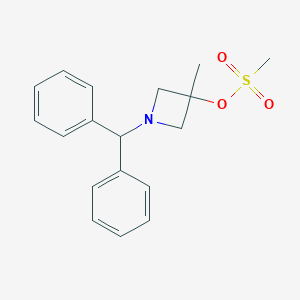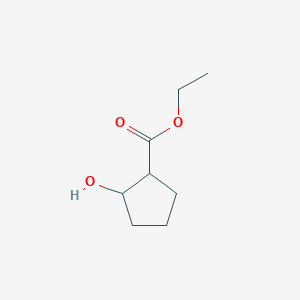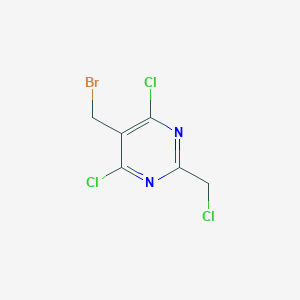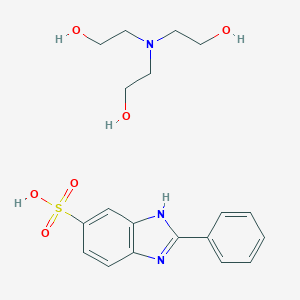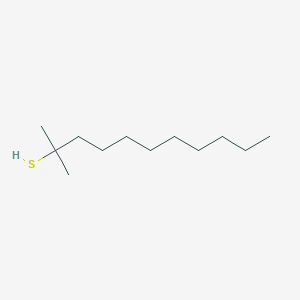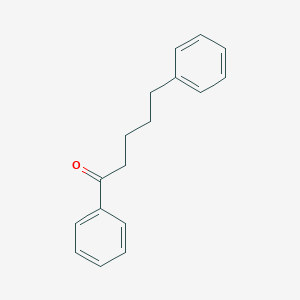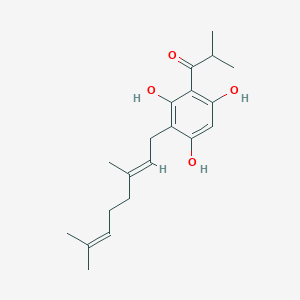![molecular formula C10H20O4 B158256 [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol CAS No. 1855-65-8](/img/structure/B158256.png)
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol, also known as THCM, is a cycloaliphatic polyol used in the synthesis of epoxy resins. It is a white crystalline solid with a molecular weight of 368.5 g/mol and a melting point of 98-102°C. THCM has become increasingly popular in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is not well understood, but it is believed to be due to its ability to form highly cross-linked networks. These networks are thought to provide mechanical strength and chemical resistance to materials in which [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is used.
Effets Biochimiques Et Physiologiques
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and has been used in biomedical applications such as drug delivery systems and tissue engineering.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in lab experiments is its ability to form highly cross-linked networks that provide mechanical strength and chemical resistance. However, [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be difficult to handle due to its high viscosity and tendency to crystallize. It also requires careful control of reaction conditions to achieve high yields and purity.
Orientations Futures
There are many potential future directions for research on [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. One area of interest is the synthesis of new cycloaliphatic polyols with improved properties. Another area of interest is the development of new applications for [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol in fields such as biomedicine and electronics. Finally, there is a need for further research on the biochemical and physiological effects of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol to ensure its safety for use in these applications.
Méthodes De Synthèse
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with formaldehyde to produce 4-hydroxymethylcyclohexanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol. The synthesis of [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has been widely used in scientific research due to its ability to form highly cross-linked epoxy networks. These networks have a variety of potential applications in fields such as coatings, adhesives, and composites. [1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol has also been used as a building block in the synthesis of other cycloaliphatic polyols with improved properties.
Propriétés
Numéro CAS |
1855-65-8 |
|---|---|
Nom du produit |
[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol |
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
[1,4,4-tris(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O4/c11-5-9(6-12)1-2-10(7-13,8-14)4-3-9/h11-14H,1-8H2 |
Clé InChI |
NIDZWWNRMZPMLN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1(CO)CO)(CO)CO |
SMILES canonique |
C1CC(CCC1(CO)CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



